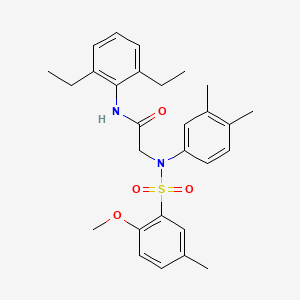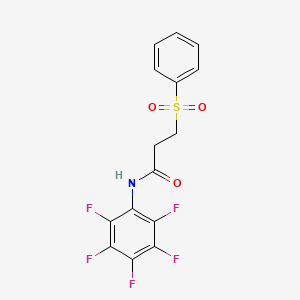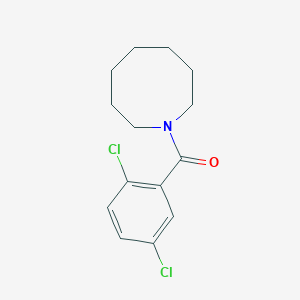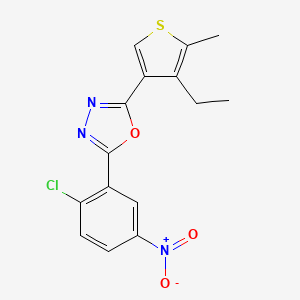![molecular formula C11H9ClO5 B4740302 (E,4Z)-4-[(5-chlorofuran-2-yl)methylidene]-3-methylpent-2-enedioic acid](/img/structure/B4740302.png)
(E,4Z)-4-[(5-chlorofuran-2-yl)methylidene]-3-methylpent-2-enedioic acid
Overview
Description
(E,4Z)-4-[(5-chlorofuran-2-yl)methylidene]-3-methylpent-2-enedioic acid is an organic compound characterized by its unique structure, which includes a chlorinated furan ring and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,4Z)-4-[(5-chlorofuran-2-yl)methylidene]-3-methylpent-2-enedioic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorofuran Ring: The chlorofuran ring can be synthesized through the chlorination of furan using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.
Aldol Condensation: The chlorofuran derivative is then subjected to an aldol condensation reaction with an appropriate aldehyde or ketone to form the desired conjugated diene system.
Final Acid Formation: The intermediate product is then converted to the final acid form through hydrolysis or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E,4Z)-4-[(5-chlorofuran-2-yl)methylidene]-3-methylpent-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: The chlorofuran ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
(E,4Z)-4-[(5-chlorofuran-2-yl)methylidene]-3-methylpent-2-enedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E,4Z)-4-[(5-chlorofuran-2-yl)methylidene]-3-methylpent-2-enedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with a similar ester functional group.
Palladium(II) acetate: A catalyst for organic reactions with a similar coordination environment.
Uniqueness
(E,4Z)-4-[(5-chlorofuran-2-yl)methylidene]-3-methylpent-2-enedioic acid is unique due to its specific structural features, including the chlorofuran ring and conjugated diene system. These features confer distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
(E,4Z)-4-[(5-chlorofuran-2-yl)methylidene]-3-methylpent-2-enedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO5/c1-6(4-10(13)14)8(11(15)16)5-7-2-3-9(12)17-7/h2-5H,1H3,(H,13,14)(H,15,16)/b6-4+,8-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLIGPIKOFZLBJ-NDWVUGOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=CC1=CC=C(O1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(=C/C1=CC=C(O1)Cl)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl 7-methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4740228.png)

![ETHYL 6-METHYL-2-{[2-({4-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4740241.png)

![methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4740245.png)
![12,12-dimethyl-5-(2-phenoxyethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B4740251.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4740254.png)
![N-[4-(4-morpholinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4740259.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B4740266.png)


![6-{[3-(Cyclohexylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4740307.png)
![3-butyl-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4740311.png)
![N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride](/img/structure/B4740319.png)
